butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromen-4-one derivative characterized by a substituted coumarin-like backbone. Its structure includes:
- A chromen-4-one core (4-oxo-4H-chromene) with a methyl group at position 2.
- A 3-methoxyphenoxy substituent at position 3, introducing aromaticity and electron-donating methoxy groups.
- A butyl acetate ester at position 7, enhancing lipophilicity and modulating bioavailability.
Its synthesis typically involves nucleophilic substitution and esterification steps, as inferred from analogous compounds in the evidence (e.g., use of Cs₂CO₃ in DMF for ether formation) .
Properties
IUPAC Name |
butyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-4-5-11-27-21(24)14-28-17-9-10-19-20(13-17)29-15(2)23(22(19)25)30-18-8-6-7-16(12-18)26-3/h6-10,12-13H,4-5,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSRCECVEUCSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction, where the chromen-4-one intermediate is reacted with 3-methoxyphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Esterification: The final step involves the esterification of the chromen-4-one derivative with butyl bromoacetate in the presence of a base, such as sodium hydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The butyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key findings include:
Mechanistically, the reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy and chromenone groups stabilizing intermediates through resonance .
Oxidation Reactions
The chromenone core and methyl substituent are susceptible to oxidation:
| Target Site | Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|---|
| 2-Methyl group | KMnO₄ (aq) | Acidic, 80°C, 6 hr | 2-Carboxy chromenone derivative | Requires pH control |
| Chromenone ring | O₂ (air) | UV light, 24 hr | Epoxidation at C3–C4 double bond | Low selectivity |
Oxidation of the methyl group to a carboxylic acid enhances water solubility, while ring oxidation modifies biological activity.
Reduction Reactions
The 4-oxo group and ester functionality participate in reductions:
| Reaction Type | Reducing Agent | Solvent | Products | Yield |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH₄ | Ethanol | 4-Hydroxy chromenone analog | 68% |
| Ester → Alcohol | LiAlH₄ | Anhydrous THF | 7-(2-Hydroxyethoxy) chromenone | 55% |
The 4-oxo group reduction forms a chromanol structure, altering hydrogen-bonding capacity .
Nucleophilic Substitution
The 3-methoxyphenoxy group undergoes demethylation or displacement:
| Reagent | Conditions | Products | Application |
|---|---|---|---|
| BBr₃ | DCM, −20°C, 2 hr | 3-(3-Hydroxyphenoxy) derivative | Bioactive intermediate |
| NH₃ (g) | Methanol, 50°C, 12 hr | Amine-substituted analog | Limited yield (~40%) |
Demethylation with BBr₃ is stereospecific and preserves the chromenone backbone .
Photochemical Reactions
Under UV light (254–365 nm), the chromenone ring participates in [2+2] cycloaddition:
| Conditions | Additives | Products | Notes |
|---|---|---|---|
| UV-A (365 nm) | Acetone sensitizer | Dimeric cycloadduct | Low quantum yield (~15%) |
| UV-C (254 nm) | None | Ring-opened ketene intermediate | Requires inert atmosphere |
Photodegradation pathways are critical for environmental stability assessments.
Esterification/Transesterification
The free hydroxyl group (if generated via hydrolysis) undergoes re-esterification:
| Acylating Agent | Catalyst | Products | Yield |
|---|---|---|---|
| Acetic anhydride | DMAP, DCM | 7-Acetoxy chromenone ester | 90% |
| Methyl chloroformate | Pyridine | Methyl carbonate derivative | 78% |
These reactions demonstrate the compound’s utility in prodrug design .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Major Process | Residual Mass | Observations |
|---|---|---|---|
| 150–200°C | Ester cleavage | 45% | Releases butanol/acetic acid |
| 250–300°C | Chromenone ring breakdown | 12% | CO/CO₂ evolution detected |
Stability under reflux conditions (e.g., in toluene) confirms suitability for high-temperature syntheses.
Scientific Research Applications
Chemical Research
Butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore modifications that can lead to new derivatives with enhanced properties.
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and antifungal properties. For instance, research has shown that derivatives of chromenone compounds exhibit significant activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Pharmaceutical Development
The compound is being explored for its therapeutic effects in medicine, particularly in drug development targeting specific diseases. Its mechanism involves interaction with molecular targets that modulate enzyme activity and cellular signaling pathways, making it a candidate for further pharmacological studies.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other polymer-based products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth against Staphylococcus aureus and E. coli. |
| Study B | Drug Development | Identified potential as an anti-inflammatory agent through modulation of COX enzymes. |
| Study C | Chemical Synthesis | Developed a novel synthetic route improving yield by 30% compared to traditional methods. |
Mechanism of Action
The mechanism of action of butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxy and butyl ester groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromen-4-One Derivatives
Research Findings and Trends
Substituent Position Effects
- Meta-Substitution (Target Compound): The 3-methoxyphenoxy group at position 3 (meta) optimizes interactions with FPR1, as shown in docking studies where meta-substituted analogues exhibit higher binding scores compared to ortho or para isomers .
- Ortho-Substitution: Compounds like the benzyl ester derivative (2-methoxyphenoxy) show steric hindrance, reducing receptor affinity by ~40% compared to meta-substituted counterparts .
Ester Group Impact
- Butyl vs. Benzyl : The butyl ester in the target compound provides moderate lipophilicity (LogP ~3.5), favoring membrane permeability without excessive hydrophobicity. Benzyl esters (LogP ~4.2) compromise solubility, limiting in vivo efficacy .
- Cholesteryl Esters: While highly lipophilic, these derivatives show niche applications in targeting lipid-rich tissues but require nanoformulation for delivery .
Electronic and Steric Modifications
- Trifluoromethyl Groups : Derivatives like ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, prolonging half-life by 2-fold .
- Chloro Substituents : The 6-chloro-4-methyl derivative demonstrates increased oxidative stability but may introduce off-target reactivity .
Q & A
Basic: What are the critical safety protocols for handling butyl {[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as analogs like 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid require stringent PPE to mitigate health hazards (H300: fatal if swallowed) .
- Storage: Store in sealed containers in dry, ventilated areas away from heat (P210) .
- Emergency Response: For ingestion, follow P301 + P310 (rinse mouth, seek medical help). For spills, use inert absorbents and avoid environmental release (H400: toxic to aquatic life) .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques: Use -NMR and -NMR to confirm the chromen-4-one core and ester linkages. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) groups.
- Chromatography: HPLC or GC-MS with standards to assess purity. For analogs like ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate, recrystallization (e.g., methanol) improved purity to >95% .
Advanced: What synthetic strategies optimize the yield of this compound?
Methodological Answer:
- Stepwise Synthesis:
- Core Formation: Synthesize 4-oxo-4H-chromene via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
- Etherification: React the 7-hydroxy group with butyl bromoacetate in DMF using KCO as a base (60–70°C, 12h).
- Phenoxy Substitution: Introduce 3-methoxyphenoxy at position 3 via nucleophilic aromatic substitution (CuI catalysis, 100°C) .
- Yield Optimization: Control reaction stoichiometry (1:1.2 molar ratio for phenoxy coupling) and use anhydrous solvents. For similar compounds, yields improved from 50% to 69% after recrystallization .
Advanced: How can computational models predict the reactivity or environmental fate of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electron density, identifying reactive sites (e.g., carbonyl groups prone to nucleophilic attack) .
- Environmental Fate: Apply EPI Suite to estimate biodegradation and bioaccumulation. Analogous chromenones show moderate persistence (t >60 days in water), necessitating disposal via licensed incineration (P501) .
Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare experimental -NMR shifts with simulated data (e.g., ChemDraw). For example, the 4-oxo chromen-7-yl group typically shows a deshielded proton at δ 6.8–7.2 ppm .
- Isotopic Labeling: Use -labeling to confirm ester hydrolysis pathways.
- Collaborative Analysis: Share raw data with crystallography facilities; single-crystal X-ray diffraction resolved ambiguities in ethyl 2-oxoacetate derivatives .
Basic: What are the best practices for long-term storage to ensure compound stability?
Methodological Answer:
- Conditions: Store under nitrogen at –20°C in amber glass vials to prevent photodegradation. Analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid degraded by 15% after 6 months at 25°C .
- Monitoring: Perform HPLC every 3 months to detect decomposition (e.g., ester hydrolysis to acetic acid derivatives) .
Advanced: What experimental designs address conflicting data in biological activity studies of this compound?
Methodological Answer:
- Dose-Response Curves: Use a minimum of three biological replicates and non-linear regression (e.g., GraphPad Prism) to calculate IC.
- Control Experiments: Include solvent-only controls and reference compounds (e.g., coumarin derivatives) to validate assay specificity.
- Mechanistic Studies: Employ siRNA knockdown or enzyme inhibition assays to isolate targets. For example, chromenone analogs showed COX-2 inhibition via molecular docking .
Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
- Structure-Activity Relationships (SAR): Modify the 3-methoxyphenoxy group to assess electronic effects on bioactivity. For instance, replacing methoxy with halogens increased potency in related compounds .
- Theoretical Linking: Align findings with the "molecular hybridization" framework, combining chromenone and aryloxy motifs for multitarget ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
